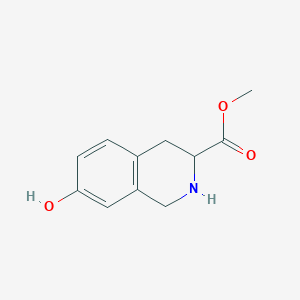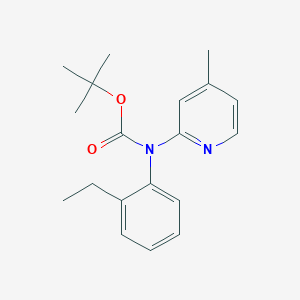
Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate, also known as TEPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TEPC belongs to the class of carbamate compounds and is synthesized through a multi-step process.
Mécanisme D'action
Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate exerts its therapeutic effects through multiple mechanisms. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate also inhibits the activity of the nuclear factor-κB (NF-κB) pathway, which is involved in the regulation of inflammation and immune response. Additionally, Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate has been found to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects
Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate also reduces the levels of reactive oxygen species (ROS) and inhibits lipid peroxidation. Furthermore, Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate has been shown to improve cognitive function and memory in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate exhibits low toxicity and is well-tolerated in animal models. However, Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Furthermore, the optimal dosage and administration route of Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate for therapeutic applications are yet to be determined.
Orientations Futures
Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate has several potential future directions for scientific research. It can be further studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Additionally, the molecular mechanisms underlying the therapeutic effects of Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate can be further elucidated. Furthermore, the development of Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate analogs with improved pharmacological properties can be explored.
Conclusion
In conclusion, Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits anti-inflammatory, anti-tumor, and anti-oxidant properties and has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate exerts its therapeutic effects through multiple mechanisms and exhibits several biochemical and physiological effects. While Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate has some limitations for lab experiments, it has several potential future directions for scientific research.
Méthodes De Synthèse
Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate is synthesized through a multi-step process that involves the reaction of tert-butyl carbamate with 2-ethylphenyl isocyanate, followed by the addition of 4-methylpyridine-2-carboxylic acid. The final product is obtained through purification and isolation processes. The synthesis of Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. Tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
tert-butyl N-(2-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-6-15-9-7-8-10-16(15)21(18(22)23-19(3,4)5)17-13-14(2)11-12-20-17/h7-13H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGIHEXCCRSLAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(C2=NC=CC(=C2)C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91757078 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2504793.png)
![2-(benzo[d]isoxazol-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2504795.png)

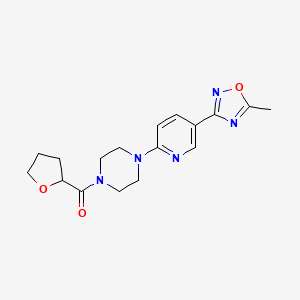
![1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-oxo-2-piperidin-1-ylethyl)thio]-1H-indole](/img/structure/B2504801.png)

![3-[3-Chloro-4-(trifluoromethyl)phenyl]-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine](/img/structure/B2504803.png)
![3-(4-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2504804.png)
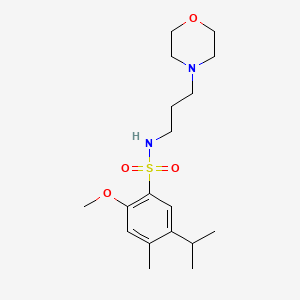

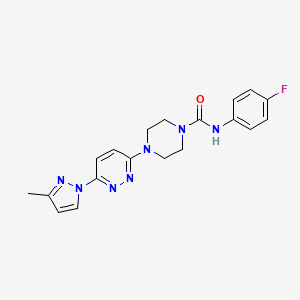
![N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2504810.png)
![1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2504811.png)
